P2X3 Antagonist Potency: ~170-Fold Gain Over the Unsubstituted Indoloquinoxaline Core
9-Methyl-6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline inhibits the human P2X3 receptor with an IC₅₀ of 82 nM in a Fluo-3/AM fluorescence assay using rat C6BU-1 cells expressing recombinant hP2X3 [1]. In contrast, the unsubstituted 6H-indolo[2,3-b]quinoxaline core (CAS 243-59-4) shows negligible antagonist activity against the same target, with an IC₅₀ of approximately 13,900 nM in an MLSCN screening format [2]. This represents an approximately 170-fold improvement in potency directly attributable to the 9-methyl-6-(2-phenoxyethyl) substitution pattern, establishing that these substituents are not passive structural modifications but active pharmacophoric contributors to target engagement [1][2].
| Evidence Dimension | P2X3 receptor antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 82 nM (human P2X3 expressed in rat C6BU-1 cells) |
| Comparator Or Baseline | 6H-Indolo[2,3-b]quinoxaline (CAS 243-59-4): IC₅₀ ≈ 13,900 nM (MLSCN assay) |
| Quantified Difference | ~170-fold greater potency for target compound |
| Conditions | Target compound: Fluo-3/AM dye-based fluorescence assay, C6BU-1 cells, up to 3 min read [1]; Comparator: MLSCN screening format [2] |
Why This Matters
Demonstrates that the 6-(2-phenoxyethyl) and 9-methyl substituents are essential for nanomolar-level P2X3 engagement; procuring the unsubstituted core as a substitute would yield an essentially inactive compound for P2X3-targeted applications.
- [1] BindingDB. BDBM50532073 (CHEMBL4565775): IC₅₀ = 82 nM at human P2X3 receptor expressed in rat C6BU-1 cells, Fluo-3/AM fluorescence assay. Curated by ChEMBL from Shionogi deposition. View Source
- [2] BindingDB. BDBM42826 (6H-indolo[2,3-b]quinoxaline; MLS000053030): IC₅₀ = 1.39×10⁴ nM against P2X3. Source: MLSCN screening. View Source
